![molecular formula C23H26N2O5 B12828781 N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)
N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Lys(Ac)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group. This compound is commonly used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of lysine during the synthesis process, while the acetyl group provides additional stability and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Ac)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is achieved by reacting D-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Acetylation: The ε-amino group of the lysine side chain is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Purification: The final product, Fmoc-D-Lys(Ac)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Ac)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds in peptide synthesis.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for the stepwise elongation of peptide chains in SPPS.
Coupling Reactions: Fmoc-D-Lys(Ac)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Acetylation: The acetyl group can be introduced or modified using acetic anhydride or acetyl chloride.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Acetylation: Acetic anhydride or acetyl chloride in the presence of pyridine.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Acetylation: Introduction of the acetyl group to the ε-amino group of lysine.
科学研究应用
Chemistry: Fmoc-D-Lys(Ac)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of lysine residues with specific modifications.
Biology: In biological research, Fmoc-D-Lys(Ac)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and the role of lysine acetylation in cellular processes.
Medicine: The compound is utilized in the development of peptide-based therapeutics and diagnostic tools. It is also used in the synthesis of peptide vaccines and drug delivery systems.
Industry: Fmoc-D-Lys(Ac)-OH is employed in the production of synthetic peptides for various industrial applications, including the development of biomaterials and biocompatible coatings.
作用机制
The mechanism of action of Fmoc-D-Lys(Ac)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group provides additional stability and can influence the biological activity of the resulting peptides. The compound’s effects are mediated through its incorporation into peptide chains, where it can interact with molecular targets and pathways relevant to the specific application.
相似化合物的比较
Fmoc-L-Lys(Ac)-OH: The L-isomer of Fmoc-D-Lys(Ac)-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Lys(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of an acetyl group.
Fmoc-D-Orn(Ac)-OH: An ornithine derivative with similar protecting groups.
Uniqueness: Fmoc-D-Lys(Ac)-OH is unique due to its specific combination of the Fmoc and acetyl protecting groups, which provide distinct stability and reactivity profiles. The D-isomer of lysine also offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain synthetic and biological applications.
属性
IUPAC Name |
6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
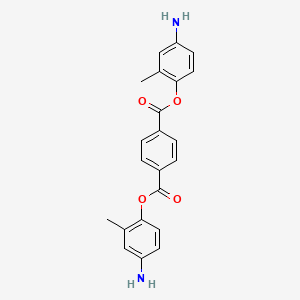
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

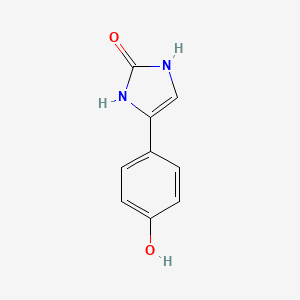
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
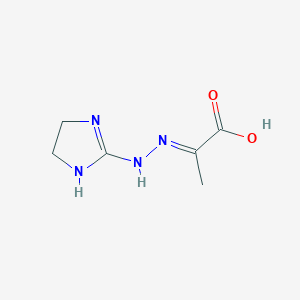
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
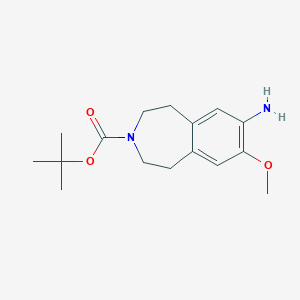
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
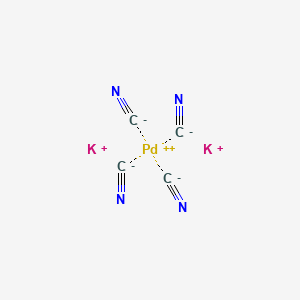
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
